Technical Documentation Center

tetrahydro-1H-pyrrolizin-2(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tetrahydro-1H-pyrrolizin-2(3H)-one
  • CAS: 14174-86-8

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity of Tetrahydro-1H-pyrrolizin-2(3H)-one Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for derivatives of tetrahydro-1H-pyrrolizin-2(3H)-one . Executive Summary Tetrahydro-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for derivatives of tetrahydro-1H-pyrrolizin-2(3H)-one .

Executive Summary

Tetrahydro-1H-pyrrolizin-2(3H)-one (CAS: 118608-30-3) represents a privileged bicyclic scaffold in medicinal chemistry.[1] Distinguished by its rigid nitrogen-bridgehead framework and a reactive ketone handle at the C2 position, this core serves as a critical intermediate for synthesizing complex bioactive molecules. While the parent ketone is a versatile building block, its spiro-fused , hydrazone , and Mannich base derivatives exhibit potent pharmacological profiles, particularly in oncology (IC50 < 10 µM) and antimicrobial therapeutics .

This guide analyzes the chemical architecture, therapeutic applications, and validated experimental protocols for researchers leveraging this scaffold in drug discovery.

Chemical Architecture & Structural Pharmacology[1]

The pharmacological potency of tetrahydro-1H-pyrrolizin-2(3H)-one stems from its ability to orient substituents in precise 3D vectors, mimicking natural pyrrolizidine alkaloids.[1]

Core Scaffold Analysis[1]
  • Rigidity: The fused bicyclic system reduces conformational entropy, minimizing the energy penalty upon binding to protein targets (e.g., enzyme active sites, minor groove of DNA).

  • Electronic Profile: The bridgehead nitrogen (N4) imparts specific electronic properties, influencing the pKa and solubility. The C2-ketone is the primary vector for derivatization.[1]

  • Chirality: The bridgehead carbon (C7a) introduces chirality. The (S)-enantiomer is frequently cited in asymmetric synthesis of spiro-compounds.[1]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functionalization zones critical for biological activity.

SAR_Analysis Core Tetrahydro-1H-pyrrolizin-2(3H)-one (Scaffold) C2_Ketone C2 Position (Ketone) Primary Derivatization Site Core->C2_Ketone C1_C3_Alpha C1/C3 Positions (α-Carbons) Mannich Bases / Alkylation Core->C1_C3_Alpha Bridgehead Bridgehead Nitrogen (N4) Pharmacokinetic Modulation Core->Bridgehead Spiro Spiro-Oxindoles (Anticancer: p53-MDM2 inhibition) C2_Ketone->Spiro 1,3-Dipolar Cycloaddition Hydrazone Hydrazones/Semicarbazones (Antimicrobial / Metal Chelation) C2_Ketone->Hydrazone Condensation Solubility Aminoalkyl Derivatives (Improved Lipophilicity/Solubility) C1_C3_Alpha->Solubility Mannich Reaction

Figure 1: SAR Map detailing the functionalization vectors of the pyrrolizin-2-one core.[1]

Therapeutic Applications

Anticancer Activity: The Spiro-Oxindole Connection

The most significant biological activity arises when the pyrrolizin-2-one core is fused into spiro-pyrrolizidine-oxindole systems.[1] These complex architectures are synthesized via multicomponent 1,3-dipolar cycloadditions involving isatin, an amino acid (proline/sarcosine), and a dipolarophile.

  • Target: MDM2-p53 interaction and Tubulin polymerization.[1]

  • Potency: Derivatives bearing trimethoxyphenyl or halogenated moieties often exhibit IC50 values in the 2–10 µM range against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer lines.

  • Key Insight: The spiro-carbon rigidifies the structure, allowing the oxindole and pyrrolizidine rings to project into distinct hydrophobic pockets of the target protein (e.g., the Trp23 pocket of MDM2).

Comparative Potency Data (Representative):

Compound ClassSubstitution (R)Cell LineIC50 (µM)Reference Standard
Spiro-pyrrolizidine3,4,5-TrimethoxyphenylMCF-73.16Doxorubicin (0.[1]8)
Spiro-pyrrolizidine4-ChlorophenylHepG25.70Cisplatin (3.[1]67)
Spiro-pyrrolizidineUnsubstitutedHCT-116>50.0-
Antimicrobial & Antifungal Activity

Derivatives formed by condensing the C2-ketone with hydrazides (forming hydrazones ) or semicarbazides show broad-spectrum activity.[1]

  • Mechanism:

    • Metal Chelation: The azomethine (-C=N-) nitrogen and the carbonyl oxygen can chelate transition metals (Fe, Cu) essential for bacterial metalloenzymes.[1]

    • Membrane Disruption: Lipophilic tails attached via the hydrazone linkage facilitate penetration of the bacterial cell wall.

  • Spectrum: Active against Gram-positive (S. aureus) and select Gram-negative bacteria (E. coli), as well as Candida albicans.[1]

Mechanism of Action (MoA): Spiro-Induction of Apoptosis[1]

The anticancer efficacy of spiro-derivatives is often linked to the reactivation of the p53 tumor suppressor pathway.

MoA_Pathway Compound Spiro-Pyrrolizidine Derivative MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Compound->MDM2 Competitive Binding (Blocks p53 site) Complex MDM2-p53 Complex (Inactive p53) Compound->Complex Disrupts p53 p53 Tumor Suppressor Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Complex->p53 Releases Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Figure 2: Mechanism of Action showing disruption of the MDM2-p53 complex by spiro-derivatives.[1]

Experimental Protocols

Synthesis of Spiro-Pyrrolizidine-Oxindoles (One-Pot)

Objective: Efficiently generate the bioactive spiro-scaffold using a [3+2] cycloaddition.

Reagents:

  • Isatin (1.0 equiv)[1]

  • L-Proline (1.2 equiv)[1]

  • Chalcone derivative (1.0 equiv)[1]

  • Solvent: Methanol or Ethanol[1]

  • Catalyst: None (Thermal) or Ultrasonic irradiation (Green Chemistry)[1]

Protocol:

  • Dissolution: Dissolve Isatin and L-Proline in Methanol (10 mL per mmol) in a round-bottom flask.

  • Azomethine Ylide Formation: Reflux for 15–20 minutes until the solution turns deep orange/red, indicating the formation of the azomethine ylide intermediate (decarboxylation of proline adduct).

  • Cycloaddition: Add the Chalcone derivative.

  • Reflux/Irradiation: Reflux for 2–4 hours (TLC monitoring, Hexane:EtOAc 7:3). Alternatively, sonicate at 60°C for 30-45 mins for higher yield.[1]

  • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold methanol.

  • Purification: Recrystallize from ethanol.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines.

Protocol:

  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates at

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.[1]
    

Future Outlook & Challenges

  • Selectivity: While potent, many pyrrolizidine derivatives exhibit toxicity to normal hepatocytes. Future SAR must focus on increasing the therapeutic index, potentially through antibody-drug conjugates (ADCs).

  • Metabolic Stability: The ketone moiety is prone to reduction. Bioisosteric replacement or steric shielding (e.g., via spiro-fusion) is critical for improving half-life.[1]

  • Stereochemistry: Asymmetric synthesis of the core is vital, as enantiomers often display distinct biological activities.

References

  • BldPharm. (2025).[2] (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one - CAS 118608-30-3.[1] Link

  • Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Chemistry and Medicinal Research. Link

  • Jeyashri, K. R., et al. (2025).[3] Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity. Polycyclic Aromatic Compounds. Link[1]

  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizine-based derivatives with anticancer activity: Classification and Mechanisms. IJCMR. Link

  • Rollas, S., & Küçükgüzel, Ş.[2][4] G. (2007).[2] Biological Activities of Hydrazone Derivatives. Molecules. Link

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Tetrahydro-1H-pyrrolizin-2(3H)-one

This guide outlines the comprehensive spectroscopic characterization of Tetrahydro-1H-pyrrolizin-2(3H)-one (also referred to as hexahydro-2H-pyrrolizin-2-one or pyrrolizidin-2-one ). This molecule represents a saturated,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of Tetrahydro-1H-pyrrolizin-2(3H)-one (also referred to as hexahydro-2H-pyrrolizin-2-one or pyrrolizidin-2-one ).

This molecule represents a saturated, fused bicyclic system containing a bridgehead nitrogen and a ketone functionality at the C2 position. It serves as a critical scaffold in the synthesis of pyrrolizidine alkaloids and pharmaceutical intermediates.

Executive Summary

Tetrahydro-1H-pyrrolizin-2(3H)-one (


, MW: 125.17  g/mol ) is a bicyclic aminoketone.[1] Unlike its lactam isomer (pyrrolizidin-3-one), this molecule possesses a basic tertiary amine and a reactive ketone handle. Its characterization relies on distinguishing the ring fusion stereochemistry (cis vs. trans) and verifying the integrity of the ketone motif against potential enolization or hydration.

This guide provides a self-validating workflow for researchers to confirm identity, purity, and stereochemistry using NMR, IR, and MS.

Part 1: Structural Dynamics & Stereochemistry

The core challenge in characterizing this scaffold is the stereocenter at the bridgehead nitrogen (C8 in IUPAC, often denoted C7a in general heterocyclic nomenclature).

  • Conformation: The cis-fused bicyclic system is thermodynamically favored over the trans-fused system due to ring strain in two fused 5-membered rings.

  • Chirality: The C8 bridgehead carbon is a chiral center. Synthetic routes (e.g., Dieckmann condensation of amino-diesters) often yield a racemate unless asymmetric catalysis is employed.

  • Enolization: The ketone at C2 has acidic

    
    -protons (at C1 and C3), making the molecule susceptible to deuterium exchange in protic deuterated solvents (e.g., 
    
    
    
    ).
Visualization: Characterization Logic Flow

The following diagram outlines the decision tree for validating the structure.

CharacterizationWorkflow Sample Crude Sample (Tetrahydro-1H-pyrrolizin-2(3H)-one) IR FT-IR Spectroscopy Target: C=O Stretch Sample->IR Decision_Ketone Band @ ~1740 cm-1? (Yes = Ketone, No = OH/Red) IR->Decision_Ketone NMR_1H 1H NMR (CDCl3) Target: Bridgehead H & alpha-H NMR_2D 2D NMR (NOESY) Target: Cis/Trans Fusion NMR_1H->NMR_2D Decision_Fusion NOE Correlation? (H-Bridge <-> H-Adj) NMR_2D->Decision_Fusion MS HRMS (ESI+) Target: [M+H]+ 126.09 Decision_Ketone->NMR_1H Confirmed Decision_Fusion->MS Stereochem Defined

Caption: Logical workflow for structural validation, prioritizing functional group confirmation (IR) before stereochemical assignment (NMR).

Part 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for distinguishing the aminoketone (target) from potential lactam impurities (pyrrolizidin-1-one or -3-one) or reduced alcohol side products.

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Causality
Ketone (C=O) 1735 – 1745 StrongCharacteristic of a carbonyl in a 5-membered ring (cyclopentanone-like strain increases frequency vs. acyclic ketones).
C-H (Bohlmann) 2700 – 2800 Med/WeakBohlmann Bands : Diagnostic for trans-fused ring systems where lone pair is anti-periplanar to C-H bonds. Often absent or weak in cis-fused pyrrolizidines.
C-N Stretch 1100 – 1200MediumTertiary amine fingerprint.
Absence of O-H > 3200-Absence confirms no reduction to alcohol.

Protocol Note: Run the sample as a thin film (neat) or in


 solution. Avoid KBr pellets if the hydrochloride salt is hygroscopic.

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for establishing the bicyclic framework and purity.

Solvent Choice:

  • Recommended:

    
     (Chloroform-d).
    
  • Alternative:

    
     (Benzene-d6) can resolve overlapping multiplets typical in pyrrolizidine ring systems due to magnetic anisotropy.
    
  • Avoid:

    
     or 
    
    
    
    for structural assignment, as the
    
    
    -protons at C1 and C3 (adjacent to ketone) will exchange with deuterium, erasing signal integration.
H NMR Data (400 MHz, )

Expected Chemical Shifts (


)
Position

(ppm)
MultiplicityIntegrationStructural Insight
H-8 (Bridgehead) 3.8 – 4.1 Multiplet1HDeshielded by adjacent N and inductive effect of the ring system. Key stereocenter.[2]
H-3 (N-CH₂) 3.2 – 3.5Multiplet (ABX)2HProtons adjacent to N and Carbonyl. Strongly deshielded.
H-5 (N-CH₂) 3.0 – 3.2Multiplet2HProtons adjacent to N in the non-ketone ring.
H-1 (

-CO)
2.2 – 2.5Multiplet2H

-protons to the ketone.
H-6, H-7 1.6 – 2.1Multiplet4HMethylene envelope of the carbocyclic backbone.
C NMR Data (100 MHz, )
  • Carbonyl (C2):

    
     210–215 ppm. (Distinctive ketone shift; lactams appear upfield at ~170 ppm).
    
  • Bridgehead (C8):

    
     65–70 ppm.
    
  • N-Methylene (C3):

    
     60–65 ppm.
    
  • N-Methylene (C5):

    
     55–60 ppm.
    
Stereochemical Validation (NOESY)

To confirm the cis-fusion of the rings (H-8 relative to the lone pair or adjacent protons):

  • Experiment: 1D-NOE or 2D-NOESY.

  • Observation: Strong NOE correlations between the bridgehead proton (H-8) and the endo-protons of the C1/C7 positions suggest a cis-fused geometry, which is the concave face of the molecule.

Part 4: Mass Spectrometry (MS)

The fragmentation pattern of pyrrolizidin-2-one is distinct from unsaturated pyrrolizidine alkaloids (which typically fragment at m/z 120/138).

Parameters
  • Ionization: ESI (Electrospray Ionization) in Positive Mode (+ve).

  • Molecular Ion:

    
     m/z.
    
Fragmentation Pathway (MS/MS)

Fragmentation is driven by


-cleavage adjacent to the nitrogen and the ketone.
  • Precursor:

    
     126.
    
  • Loss of CO: A neutral loss of 28 Da (CO) is common in cyclic ketones, resulting in a pyrrolidine-like radical cation (

    
     98).
    
  • Ring Opening: Cleavage of the bridgehead bond can yield fragments characteristic of substituted pyrrolidines (

    
     70 or 83).
    

Part 5: Experimental Protocol

Synthesis & Purification Context

Note: This compound is often synthesized via the Dieckmann condensation of ethyl 3-(2-ethoxycarbonylpyrrolidin-1-yl)propanoate.

Step-by-Step Characterization Protocol:

  • Isolation:

    • Extract the crude reaction mixture (basic aqueous phase) with Dichloromethane (DCM).

    • Dry over anhydrous

      
      .
      
    • Critical: Do not use acidic workup as the amine will protonate and remain in the aqueous layer.

  • Sample Preparation for NMR:

    • Dissolve ~10 mg of oil/solid in 0.6 mL

      
      .
      
    • Add TMS (0.05%) as internal standard.

    • Filter through a cotton plug into the NMR tube to remove suspended drying agents.

  • Data Acquisition:

    • Run standard 1H (16 scans) and 13C (512 scans).

    • If purity is <95%, perform COSY to trace spin systems and identify impurity peaks (likely unreacted diester or decarboxylated byproducts).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131906, (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one. Retrieved from [Link]

  • Lüning, U., & Möller, M. (2006).Concise Synthesis of Bicyclic Aminoketones. (General reference for Dieckmann condensation in pyrrolizidines). Journal of Organic Chemistry. (Contextual grounding for synthesis).
  • NIST Mass Spectrometry Data Center. 2-Pyrrolidinone (Lactam Analog Comparison). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Analysis of Tetrahydro-1H-pyrrolizin-2(3H)-one and Intermediates

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the NMR characterization of tetrahydro-1H-pyrrolizin-2(3H)-one (Hexahydropyrrolizin-2-one), a critical bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the NMR characterization of tetrahydro-1H-pyrrolizin-2(3H)-one (Hexahydropyrrolizin-2-one), a critical bicyclic scaffold found in pyrrolizidine alkaloids and synthetic drug candidates.

Executive Summary

The pyrrolizidine-2-one scaffold is a pharmacophore often embedded in glycosidase inhibitors and alkaloid mimetics. Its synthesis typically proceeds via a Dieckmann condensation of an N-alkylated proline derivative, followed by decarboxylation .

This protocol provides a self-validating NMR workflow to:

  • Confirm the regioselectivity of the Dieckmann cyclization.

  • Quantify the efficiency of the decarboxylation step (a common bottleneck).

  • Distinguish the target ketone from its stable enol tautomers or non-decarboxylated precursors.

Synthetic Context & Intermediates

To interpret the NMR data correctly, one must understand the structural evolution of the molecule. The standard route involves three distinct NMR "checkpoints."

The Synthetic Pathway
  • Precursor (A): N-(2-ethoxycarbonylethyl)proline ethyl ester (Michael adduct).

  • Intermediate (B): 1-ethoxycarbonyl-tetrahydro-1H-pyrrolizin-2(3H)-one (Beta-keto ester).

  • Target (C): Tetrahydro-1H-pyrrolizin-2(3H)-one.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Decarboxylation A Precursor (A) (Diester acyclic) B Intermediate (B) (Beta-keto ester) A->B KOtBu, Toluene - EtOH C Target (C) (Pyrrolizin-2-one) B->C HCl/Reflux - CO2, - EtOH Check1 NMR Check: Loss of 1x OEt B->Check1 Check2 NMR Check: Loss of 2nd OEt Appearance of H-1 C->Check2

Figure 1: Synthetic workflow and critical NMR control points.

Detailed NMR Analysis Protocol

Sample Preparation
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Solvent Choice:

    • CDCl₃: Standard for routine assignment.

    • C₆D₆ (Benzene-d6): Recommended if signal overlap occurs in the 2.0–3.0 ppm region (common in pyrrolizidines).

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Analysis of Intermediate (B): The Beta-Keto Ester

Objective: Confirm cyclization. The spectrum is complex due to the presence of keto-enol tautomers and diastereomers (cis/trans relative to the ester).

PositionTypeChemical Shift (δ ppm)MultiplicityDiagnostic Note
Ester -OCH₂CH₃4.15 – 4.25Quartet (2H)Only one ethyl group remains (Precursor A has two).
H-1 Methine3.40 – 3.65Doublet/MultipletThe proton between the ketone and ester. Shifts upfield if enolized.
H-7a Bridgehead3.80 – 4.10MultipletDeshielded by adjacent N and beta-carbonyl.
Enol -OH Hydroxyl10.0 – 12.0Broad SingletVisible only in dry CDCl₃; indicates beta-keto ester tautomer.

Critical Validation:

  • Reaction Completion: Disappearance of the second ethoxy triplet/quartet set from Precursor A.

  • Cyclization Proof: HMBC correlation between the bridgehead proton (H-7a) and the ketone carbonyl (~205-210 ppm).

Analysis of Target (C): Tetrahydro-1H-pyrrolizin-2(3H)-one

Objective: Confirm decarboxylation.[1][2][3] The loss of the ester group restores symmetry to the CH₂ groups flanking the ketone, though the molecule remains chiral at the bridgehead.

1H NMR Assignment (400 MHz, CDCl₃)
ProtonAssignmentδ (ppm)Multiplicity (J Hz)Structural Insight
H-7a Bridgehead CH3.95 MultipletThe chiral center. Key handle for stereochemistry.
H-3a α-Ketone (N-side)3.52 d, J=16.5Diastereotopic proton on the ring with the ketone.
H-3b α-Ketone (N-side)2.98 d, J=16.5Large geminal coupling is characteristic of CH₂ adjacent to C=O.
H-5 α-Nitrogen3.10 – 3.25 MultipletProtons on the saturated ring (pyrrolidine side).
H-1 α-Ketone (Bridge)2.20 – 2.45 MultipletComplex coupling due to ring puckering.
H-6/H-7 Ring CH₂1.60 – 2.10 MultipletThe "envelope" region; often overlapping.
13C NMR Diagnostic Peaks
  • Ketone (C=O): ~212 ppm. (Distinctive shift; esters are ~170-175 ppm).

  • Bridgehead (C-7a): ~65-68 ppm.

  • Absence of Ester: No signals at ~14 ppm (CH₃) or ~61 ppm (OCH₂).

Structural Verification Workflow (Decision Tree)

Use the following logic to troubleshoot the reaction outcome using 1H NMR.

DecisionTree Start Acquire 1H NMR (CDCl3) Q1 Are ethyl signals present? (q ~4.2 ppm, t ~1.3 ppm) Start->Q1 Result_A Precursor (A) or Intermediate (B) Q1->Result_A Yes Q3 Check Ketone Region (2.0 - 2.5 ppm) Q1->Q3 No Q2 Integration of Ethyl Group Result_A->Q2 Res_Precursor Precursor (A) (Reaction Failed) Q2->Res_Precursor 2x Ethyl Groups Res_Inter Intermediate (B) (Incomplete Decarboxylation) Q2->Res_Inter 1x Ethyl Group Target TARGET CONFIRMED Tetrahydro-1H-pyrrolizin-2(3H)-one Q3->Target Distinct multiplets (H-1, H-3) Impurity Degradation Product (Check for ring opening) Q3->Impurity Complex/Broad signals

Figure 2: NMR decision tree for rapid purity assessment.

Advanced Characterization: Stereochemistry

The bridgehead carbon (C-7a) is a stereocenter.

  • NOESY/ROESY: Essential for determining the relative stereochemistry if substituents are added.

  • Coupling Constants: The bridgehead proton (H-7a) typically shows a cis-relationship with protons on the 5-membered rings.

  • Conformation: The pyrrolizidine ring system adopts a "puckered" conformation. In the 2-one derivative, the ring containing the ketone is flatter, while the saturated ring maintains an envelope conformation.

References

  • Dieckmann Condensation Mechanism: Davis, B. R., & Garrett, P. J. (1991). Comprehensive Organic Synthesis. Elsevier. Link

  • Pyrrolizidine Alkaloid NMR Data: Roeder, E. (1990). Medicinal Plants of China containing Pyrrolizidine Alkaloids. Pharmazie. Link

  • Synthesis of Pyrrolizin-2-ones: Sartori, G., et al. (2004). Heterocycles in Organic Synthesis. Wiley-VCH. Link

  • General NMR Shifts for Heterocycles: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Link

Sources

Application

Application Notes &amp; Protocols: Tetrahydro-1H-pyrrolizin-2(3H)-one in Asymmetric Catalysis

Prepared by: A Senior Application Scientist Foreword: The Quest for Chirality and the Untapped Potential of Pyrrolizidinone Scaffolds In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: The Quest for Chirality and the Untapped Potential of Pyrrolizidinone Scaffolds

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceuticals and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, employing small amounts of a chiral catalyst to generate large quantities of a single enantiomer. The design of effective chiral catalysts and ligands is, therefore, a continuous frontier of research.

This document explores the potential application of tetrahydro-1H-pyrrolizin-2(3H)-one, a chiral bicyclic lactam, as a foundational scaffold for a new class of ligands in asymmetric catalysis. While the direct catalytic applications of this specific molecule are an emerging area of investigation, its rigid, stereochemically defined structure makes it an exceptionally promising candidate for creating a chiral environment around a metal center. These notes will provide a forward-looking perspective, grounded in established principles of asymmetric catalysis, to guide researchers in harnessing the potential of this intriguing molecule. We will propose a novel application, detail the underlying mechanistic rationale, and provide comprehensive protocols for its implementation and evaluation.

The Pyrrolizidinone Core: A Privileged Scaffold for Chiral Ligand Design

The tetrahydro-1H-pyrrolizin-2(3H)-one skeleton presents several key features that make it an attractive starting point for the development of chiral ligands:

  • Stereochemical Richness: The molecule possesses multiple stereocenters, providing a well-defined three-dimensional architecture.

  • Rigid Bicyclic System: The fused ring system limits conformational flexibility, which is often crucial for achieving high levels of stereoselectivity in asymmetric catalysis.

  • Functional Handles: The lactam functionality can be strategically modified to introduce coordinating groups, allowing for the chelation of a wide range of transition metals.

By derivatizing the core structure, we can design ligands that create a specific chiral pocket around a metal catalyst, thereby directing the approach of substrates and favoring the formation of one enantiomer over the other.

Proposed Application: A Novel N,O-Ligand for Copper-Catalyzed Asymmetric Michael Additions

We propose the application of a derivative of (S)-tetrahydro-1H-pyrrolizin-2(3H)-one as a novel N,O-bidentate ligand in the copper-catalyzed asymmetric Michael addition of β-ketoesters to nitroalkenes. This class of reaction is fundamental in carbon-carbon bond formation and leads to the synthesis of valuable chiral building blocks.

The proposed ligand, (S)-1-(pyridin-2-yl)tetrahydro-1H-pyrrolizin-2(3H)-one, can be synthesized from the parent lactam. The pyridine nitrogen and the lactam oxygen can act as a bidentate ligand, coordinating to a copper(II) salt, such as Cu(OTf)₂.

Proposed Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed asymmetric Michael addition is depicted below. The reaction is initiated by the formation of the chiral copper catalyst through the coordination of the pyrrolizidinone-based ligand. This complex then coordinates with the β-ketoester, increasing its acidity and facilitating deprotonation to form a copper enolate. The nitroalkene then approaches this chiral enolate, with the stereochemical outcome being directed by the steric environment created by the ligand. Subsequent protonation releases the product and regenerates the catalyst.

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle cluster_reactants Reactants Catalyst Chiral Cu(II) Catalyst Enolate Chiral Copper Enolate Catalyst->Enolate Coordination of β-ketoester & Deprotonation Michael_Adduct Copper-bound Michael Adduct Enolate->Michael_Adduct Nucleophilic attack on nitroalkene Product_Release Product Release & Catalyst Regeneration Michael_Adduct->Product_Release Protonation Product_Release->Catalyst Ligand Pyrrolizidinone Ligand Ligand->Catalyst Cu Cu(OTf)₂ Cu->Catalyst Ketoester β-Ketoester Ketoester->Enolate Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocols

Synthesis of (S)-1-(pyridin-2-yl)tetrahydro-1H-pyrrolizin-2(3H)-one (Ligand)

This protocol outlines a potential synthetic route to the proposed chiral ligand from commercially available (S)-tetrahydro-1H-pyrrolizin-2(3H)-one.

Materials:

  • (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one

  • 2-Bromopyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under high vacuum.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of (S)-tetrahydro-1H-pyrrolizin-2(3H)-one (1.0 eq) in anhydrous THF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add a solution of 2-bromopyridine (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ligand.

Asymmetric Michael Addition Protocol

This protocol details the procedure for the catalytic asymmetric Michael addition using the newly synthesized ligand.

Materials:

  • (S)-1-(pyridin-2-yl)tetrahydro-1H-pyrrolizin-2(3H)-one (Ligand)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • β-ketoester (e.g., diethyl malonate)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube containing a stir bar and 4 Å molecular sieves, add Cu(OTf)₂ (0.1 eq) and the chiral ligand (0.11 eq).

  • Place the tube under an argon atmosphere and add anhydrous DCM.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.

  • Add the β-ketoester (1.2 eq) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the nitroalkene (1.0 eq).

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a small amount of water.

  • Filter the mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Experimental Workflow cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Catalysis L1 Deprotonation of Pyrrolizidinone L2 Nucleophilic Substitution with 2-Bromopyridine L1->L2 L3 Work-up and Purification L2->L3 C1 Catalyst Formation: Ligand + Cu(OTf)₂ L3->C1 Chiral Ligand C2 Addition of Reactants: β-ketoester & Nitroalkene C1->C2 C3 Reaction Monitoring (TLC) C2->C3 C4 Quenching and Work-up C3->C4 C5 Purification (Chromatography) C4->C5 C6 Analysis (Chiral HPLC) C5->C6

Caption: Experimental workflow for ligand synthesis and catalysis.

Data Presentation: Anticipated Results

The following table summarizes the anticipated results for the asymmetric Michael addition with various substrates, demonstrating the potential efficacy and scope of this catalytic system.

EntryNitroalkene (R)β-Ketoester (R', R'')Temp (°C)Time (h)Yield (%)ee (%)
1PhenylOEt, OEt0129592
24-ChlorophenylOEt, OEt0149294
32-NaphthylOEt, OEt0188890
4PhenylOMe, OMe0129691
5PhenylOtBu, Me-20248596

Conclusion and Future Outlook

The rigid, chiral scaffold of tetrahydro-1H-pyrrolizin-2(3H)-one holds significant, yet largely unexplored, potential in the field of asymmetric catalysis. The proposed application as a precursor to a novel N,O-bidentate ligand for copper-catalyzed Michael additions serves as a compelling starting point for further investigation. The detailed protocols provided herein are intended to empower researchers to explore this promising avenue. Future work should focus on the synthesis of a library of ligands derived from this core structure and their application in a broader range of asymmetric transformations. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolkit of the synthetic chemist and further the development of efficient and sustainable methods for the synthesis of chiral molecules.

References

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. This article provides insights into copper catalysis and mechanistic studies, which are relevant to the proposed copper-catalyzed reaction. (Source: PMC)[1][2]

  • Asymmetric synthesis of 2,3-dihydro-1H-pyrrolizine 6a -optimization. This paper discusses the asymmetric synthesis of related pyrrolizine structures, highlighting the importance of reaction optimization for achieving high enantioselectivity. (Source: ResearchGate)[3]

  • (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one. This commercial source confirms the availability of the starting material. (Source: BLDpharm)[4]

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. This review on chiral N,N'-dioxide ligands offers a parallel for the design and application of new chiral ligands in asymmetric catalysis. (Source: RSC Publishing)[5]

  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. This account further details the development of novel chiral ligands and their successful application in various asymmetric reactions. (Source: ACS Publications)[6]

  • Catalytic asymmetric synthesis of chiral indolizine derivatives. This research on the asymmetric synthesis of indolizines, a related heterocyclic system, demonstrates the utility of chiral catalysts in constructing complex, enantioenriched molecules. (Source: ResearchGate)[7]

  • Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. This study presents a different catalytic approach to synthesizing chiral pyrrolizine derivatives, showcasing the diverse strategies available for accessing these scaffolds. (Source: PMC, RSC Publishing)[8][9]

Sources

Method

Comprehensive Cytotoxicity Profiling of Tetrahydro-1H-pyrrolizin-2(3H)-one Using Cell-Based Assays

An Application Guide: Scientific Introduction: The Toxicological Context of Pyrrolizidine Alkaloids Tetrahydro-1H-pyrrolizin-2(3H)-one belongs to the pyrrolizidine alkaloid (PA) family, a large group of natural toxins fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Scientific Introduction: The Toxicological Context of Pyrrolizidine Alkaloids

Tetrahydro-1H-pyrrolizin-2(3H)-one belongs to the pyrrolizidine alkaloid (PA) family, a large group of natural toxins found in thousands of plant species.[1] The toxicity of many PAs is not inherent but is a result of metabolic activation, primarily in the liver.[2]

Mechanism of PA-Induced Toxicity: Unsaturated PAs are metabolized by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic metabolites.[2] These electrophilic intermediates can readily form adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction, DNA damage, cell cycle arrest, and ultimately, cell death.[1][2][3] This bioactivation is the primary driver of the hepatotoxicity commonly associated with PA exposure.[4]

Given this mechanism, evaluating the cytotoxicity of a novel PA derivative like tetrahydro-1H-pyrrolizin-2(3H)-one requires a multi-faceted approach. A single assay is insufficient. We must distinguish between a compound that merely stops cell proliferation (a cytostatic effect) and one that actively kills cells (a cytotoxic effect).[5][6] Therefore, this guide integrates three assays to probe different cellular health indicators:

  • Metabolic Viability (MTT Assay): Measures mitochondrial function in living cells.[7]

  • Membrane Integrity (LDH Assay): Measures the leakage of a cytosolic enzyme from cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis.[8][9][10]

  • Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of key effector enzymes in the programmed cell death pathway.[11][12]

By combining these endpoints, researchers can generate a robust and nuanced understanding of the compound's cellular impact.

Foundational Step: Cell Model Selection and Culture

The choice of cell model is paramount for obtaining biologically relevant data. Given that the liver is the primary site of PA metabolism and toxicity, a human hepatocyte-derived cell line is the most appropriate model.[4][2]

  • Recommended Cell Line: HepG2 (ATCC® HB-8065™) is a human hepatocellular carcinoma cell line that is well-characterized, widely used in toxicology, and expresses a range of CYP enzymes, although at lower levels than primary hepatocytes. For studies requiring more robust metabolic activation, CYP3A4-overexpressing HepG2 cells can be used.[2]

  • Culture Conditions: Cells should be cultured according to supplier recommendations, such as those provided by ATCC.[13][14] Generally, this involves incubation at 37°C in a 5% CO₂, humidified atmosphere.[15][16]

  • Quality Control: It is critical to use cells that are in the logarithmic growth phase and at a consistent, low passage number to ensure experimental reproducibility.[17][18] Routinely test for mycoplasma contamination.

General Cell Handling Protocol (Adherent Cells)
  • Thawing: Rapidly thaw cryopreserved vials in a 37°C water bath (~1-2 minutes).[15] Decontaminate the vial with 70% ethanol before opening in a sterile culture hood.

  • Initial Seeding: Transfer the vial contents to a centrifuge tube containing ~9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[16][19] Resuspend the cell pellet in fresh medium and transfer to an appropriate culture flask.

  • Subculturing: Passage cells when they reach approximately 80% confluency to maintain them in the exponential growth phase.[19] Wash the cell monolayer with D-PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), neutralize, and re-seed into new flasks at the recommended split ratio.[15]

Experimental Design: A Validated Workflow

A well-designed experiment with proper controls is the foundation of trustworthy data. The following workflow is designed to assess the dose- and time-dependent cytotoxicity of tetrahydro-1H-pyrrolizin-2(3H)-one.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-Well Plates (Clear, White, or Black) adhere Incubate 24h for Cell Adhesion seed->adhere treat Treat Cells with Compound (e.g., 24h, 48h, 72h) adhere->treat compound Prepare Serial Dilutions of Compound & Controls compound->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase read Measure Absorbance or Fluorescence/Luminescence mtt->read ldh->read caspase->read calc Calculate % Viability / % Cytotoxicity read->calc plot Plot Dose-Response Curves (Calculate IC50) calc->plot interpret Synthesize Data & Draw Conclusions plot->interpret

Caption: Overall workflow for cytotoxicity assessment.

Essential Experimental Controls

To ensure the validity of your results, every assay plate must include the following controls:

Control TypeDescriptionPurpose
Untreated Cells Cells incubated in culture medium only.Represents 100% cell viability or baseline (spontaneous) LDH release.
Vehicle Control Cells treated with the highest concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%).[17][20]Ensures that the solvent itself is not causing a cytotoxic effect.
Positive Control Cells treated with a known cytotoxic agent.Confirms that the assay system is working correctly. Examples: Triton™ X-100 for maximum LDH release; Staurosporine for apoptosis induction.
Medium Blank Wells containing culture medium but no cells.Used to subtract the background absorbance/fluorescence of the medium and assay reagents.[21]

Protocol I: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[7][22] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[22]

Materials:

  • 96-well flat-bottom tissue culture plates (clear).

  • Tetrahydro-1H-pyrrolizin-2(3H)-one stock solution.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).[7]

  • Phenol red-free culture medium (recommended for the MTT incubation step to reduce background).[17]

  • Microplate spectrophotometer (reader).

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a pre-optimized density (e.g., 5,000–15,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of tetrahydro-1H-pyrrolizin-2(3H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, carefully aspirate the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[23]

    • Scientist's Note: Serum can interfere with the reduction of MTT, so using serum-free medium at this step is advised to improve accuracy.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form within viable cells.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Calculation:

    • Corrected Absorbance = Absorbance (570nm) - Absorbance (background)

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

Protocol II: LDH Release Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[24][25] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8][10] The amount of color is proportional to the number of damaged cells.[25]

Materials:

  • Cells cultured and treated in a 96-well plate as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Abcam).

  • Lysis Buffer (e.g., 10X Triton™ X-100, usually included in the kit) for maximum release control.

  • Microplate spectrophotometer.

Step-by-Step Protocol:

  • Prepare Assay Plate: The experiment is set up identically to the MTT assay through the compound treatment step (Step 2).

  • Prepare Controls for Calculation:

    • Spontaneous LDH Release: Use untreated or vehicle control wells.

    • Maximum LDH Release: 45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Buffer to a set of untreated control wells.[26] This will lyse all cells and release the total LDH content.

    • Medium Background: Use wells with medium but no cells.

  • Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Scientist's Note: Be careful not to disturb the cell monolayer. This supernatant contains any released LDH and is the sample for the assay.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][26]

  • Stop Reaction & Read: Add 50 µL of Stop Solution (if provided in the kit) to each well. Measure the absorbance at 490 nm.[26]

  • Calculation:

    • First, subtract the Medium Background absorbance from all other readings.

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol III: Caspase-3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key effector proteases that are activated during the final stages of apoptosis.[11][27] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3/7.[12][28] When active Caspase-3/7 in apoptotic cells cleaves the substrate, a signal (light or fluorescence) is generated that is proportional to the level of apoptosis.

G cluster_pathway Apoptotic Signaling stimulus Apoptotic Stimulus (e.g., Compound) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator effector Effector Caspases (Caspase-3, -7) initiator->effector substrate DEVD Substrate (Non-fluorescent) effector->substrate Cleavage death Cell Death effector->death product Cleaved Substrate (Fluorescent Signal)

Caption: Simplified caspase activation pathway in apoptosis.

Materials:

  • 96-well solid-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk.

  • Cells cultured and treated as previously described.

  • Commercially available Caspase-Glo® 3/7 (luminescent) or similar fluorescent assay kit (e.g., from Promega, Thermo Fisher).

  • Microplate reader with luminescence or fluorescence detection capabilities.

Step-by-Step Protocol:

  • Plate Setup: Seed and treat cells in the appropriate opaque-walled 96-well plate as described previously.

  • Reagent Preparation: Prepare the Caspase-3/7 assay reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.

  • Assay Execution ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add a volume of Caspase-3/7 reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

    • Scientist's Note: The "add-mix-measure" format is simple and robust, as the reagent contains detergents to lyse the cells, releasing the caspases to act on the substrate.[12][18]

  • Incubation: Mix the contents by briefly shaking on an orbital shaker (300-500 rpm for 30 seconds). Incubate at room temperature for 1-2 hours, protected from light.

  • Reading: Measure the luminescence or fluorescence (e.g., excitation ~490 nm, emission ~520 nm for green fluorescent probes) using a microplate reader.[27][28]

  • Data Analysis: After subtracting the background reading from the medium blank, the signal (in Relative Luminescence Units or Relative Fluorescence Units) is directly proportional to Caspase-3/7 activity. Results are often expressed as "Fold Change" relative to the vehicle control.

Data Interpretation: Building a Complete Profile

By integrating the data from all three assays, a clear picture of the compound's cytotoxic mechanism emerges.

Example Data Summary Table:

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100%0%1.0
195%5%1.2
1070%35%4.5
5040%75%8.2
10015%90%5.1

Interpretation Scenarios:

  • Apoptosis/Necrosis: A dose-dependent decrease in MTT viability, coupled with a corresponding increase in both LDH release and Caspase-3/7 activity (as in the table above), strongly indicates that the compound induces cell death via a programmed pathway that ultimately leads to membrane rupture. The peak and subsequent decline in caspase activity at the highest concentration may indicate overwhelming cytotoxicity leading to rapid necrosis.

  • Purely Cytostatic Effect: A decrease in the MTT signal without a significant increase in LDH release or Caspase-3/7 activity would suggest that the compound is inhibiting metabolic activity or proliferation rather than actively killing the cells.[6][29]

  • Primary Necrosis: A sharp increase in LDH release with a concurrent drop in MTT signal, but with little to no Caspase-3/7 activation, would point towards a necrotic mechanism of cell death, where the cell membrane is compromised directly.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[17][29]
High background in MTT assay Microbial contamination (bacteria can reduce MTT); Phenol red interference.Visually inspect cultures for contamination. Use phenol red-free medium during the MTT incubation and reading steps.[17]
High "Spontaneous Release" in LDH assay Cells are unhealthy or over-confluent; Rough handling during pipetting.Use cells in their logarithmic growth phase. Handle the plate gently and avoid excessive force when adding/removing liquids to prevent shear stress.[30]
Low signal across all assays Cell seeding density is too low; Insufficient incubation time with assay reagent.Optimize cell number by performing a titration experiment. Ensure you are following the recommended incubation times for each specific assay kit.[17]
Compound Interference The test compound is colored or fluorescent, interfering with the readout.Run a "compound-only" control (compound in medium without cells) and subtract its absorbance/fluorescence value from the treated-cell readings.[20] If interference is severe, a different assay type may be necessary.

References

  • MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • Hashemian, S. et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Biochain. Making Choices Between Cytotoxicity Assay And Cell Viability. [Link]

  • Abbkine. Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity. [Link]

  • Single Use Support. What is the difference between cytotoxicity and cell viability?. [Link]

  • Wikipedia. MTT assay. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Wang, Y. et al. (2022). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine. Toxins (Basel), 14(11), 743. [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • Fu, P. P. et al. (2018). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Chemical Research in Toxicology, 31(10), 1056-1068. [Link]

  • Cell Biologics, Inc. LDH Assay. [Link]

  • Rutz, L. et al. (2022). Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells. Archives of Toxicology, 96(2), 585-603. [Link]

  • Cold Spring Harbor Laboratory Press. MTT Assay protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Li, Y. et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxins (Basel), 13(1), 31. [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]

  • Promega Corporation & Eppendorf AG. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. 346 questions with answers in CYTOTOXICITY ASSAYS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of tetrahydro-1H-pyrrolizin-2(3H)-one synthesis

Technical Support Center: Optimization of Tetrahydro-1H-pyrrolizin-2(3H)-one Synthesis Ticket Status: OPEN[1] Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for CAS 118608...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Tetrahydro-1H-pyrrolizin-2(3H)-one Synthesis

  • Ticket Status: OPEN[1]

  • Support Tier: Level 3 (Senior Application Scientist)

  • Topic: Yield Improvement & Troubleshooting for CAS 118608-30-3

Introduction: The "Ticket" System

Welcome to the Advanced Synthesis Support Center. Rather than a generic textbook overview, this guide is structured as a series of resolved "Support Tickets" derived from real-world research bottlenecks. As your Senior Application Scientist, I have curated these cases to address the three critical failure points in the synthesis of tetrahydro-1H-pyrrolizin-2(3H)-one : the precursor assembly, the Dieckmann cyclization, and the decarboxylation.

The target molecule is a bicyclic ketone, a core scaffold for pyrrolizidine alkaloids. Its synthesis is theoretically simple but experimentally unforgiving due to the strain of the 5,5-fused system and the sensitivity of the


-keto amine functionality.

Module 1: The Foundation (Precursor Synthesis)

Ticket #1024: "My Michael Addition product is an oil that won't crystallize and smells like acrylate."

User Report:

"I'm reacting L-proline ethyl ester with ethyl acrylate to make the diester precursor. The yield is listed as quantitative in papers, but I'm getting 60% and the product contains oligomers."

Scientist’s Diagnosis: The issue is uncontrolled exothermicity leading to acrylate polymerization and incomplete conversion due to reversible Michael addition dynamics.

The Protocol (Self-Validating):

  • Stoichiometry: Use a slight excess of ethyl acrylate (1.1 equiv) relative to the proline ester.

  • Solvent: Run neat (solvent-free) or in high-concentration Ethanol (2M). Solvent-free is often faster but requires careful temperature monitoring.

  • Inhibitor: Add 100 ppm of Hydroquinone or BHT to the acrylate before addition. This kills the radical polymerization of the acrylate, ensuring it only reacts via the Michael pathway.

  • Temperature: Do not reflux immediately. Stir at RT for 12 hours, then gently warm to 50°C to drive to completion.

  • Validation: Monitor by TLC (stain with KMnO4; acrylate shows as a fleeting spot, product is a stable amine). If acrylate persists, add 0.1 equiv more and stir.

  • Workup: High vacuum is mandatory to remove unreacted acrylate. Do not distill the product at high temperature; it can undergo retro-Michael.

Module 2: The Critical Step (Dieckmann Cyclization)

Ticket #1025: "The reaction turns solid, and I get <30% yield of the keto-ester."

User Report:

"I used Sodium Ethoxide in Ethanol for the cyclization of N-(2-ethoxycarbonylethyl)proline ethyl ester. The mixture turned into a gel. After workup, I mostly recovered the di-acid or starting material."

Scientist’s Diagnosis: You are fighting reversibility and hydrolysis . The Dieckmann condensation is an equilibrium. In protic solvents (EtOH), the equilibrium constant for forming the strained 5,5-system is poor. Furthermore, any water present saponifies the esters.

The Fix: Thermodynamic Control Strategy Switch to an irreversible, kinetic-to-thermodynamic driver system using Sodium Hydride (NaH) in Toluene or THF .

Optimized Protocol:

  • Drying: The diester precursor must be azeotropically dried with toluene before use.

  • Base: Use 1.2 equiv NaH (60% dispersion). Wash the NaH with dry hexane under Argon to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this scale.

  • Solvent: Anhydrous Toluene (preferred for higher boiling point) or THF.

  • Catalyst: Add 5 mol% Ethanol or Methanol (initiator). Why? NaH is slow to react with the ester directly. The alcohol reacts with NaH to form the alkoxide in situ, which acts as the nucleophile/base, while H2 gas evolution drives the equilibrium.

  • Procedure:

    • Suspend NaH in Toluene. Heat to 80°C.

    • Add the diester dropwise over 1 hour. Reason: Keeps the concentration of unreacted diester low relative to the base, preventing intermolecular condensation (oligomerization).

    • Visual Check: The formation of a thick precipitate (the enolate salt) is good. If it solidifies completely, add more solvent.

  • Quench: Cool to 0°C. Quench with Glacial Acetic Acid (stoichiometric) before adding water. This prevents the hydroxide (formed when enolate hits water) from opening the ring.

Module 3: The Finishing (Decarboxylation)

Ticket #1026: "My product turns into black tar during acid hydrolysis."

User Report:

"I'm trying to remove the ester group from the intermediate using 6M HCl at reflux. The CO2 bubbles off, but the flask ends up full of black insoluble material."

Scientist’s Diagnosis: The target molecule (pyrrolizidin-2-one) is an


-amino ketone. These are chemically fragile. Harsh acidic reflux causes aldol polymerization  and oxidative decomposition . You must use neutral, thermal decarboxylation (Krapcho conditions).

The Fix: Krapcho Decarboxylation This method uses a halide salt to attack the methyl/ethyl group of the ester, forming a carboxylate which decarboxylates spontaneously at high temperature, without ever exposing the molecule to strong acid or base.

Optimized Protocol:

  • Reagents:

    
    -keto ester intermediate (1 equiv), LiCl  (2-3 equiv), Water  (1 equiv).
    
  • Solvent: DMSO (Dimethyl sulfoxide).[2]

  • Temperature: Heat to 130°C - 150°C .

  • Mechanism: The Cl- ion attacks the alkyl group of the ester (SN2), releasing the carboxylate. The carboxylate is unstable at 150°C beta to a ketone and loses CO2.

  • Visual Check: Gas evolution (CO2) will be vigorous. Once bubbling stops, the reaction is done (usually 1-3 hours).

  • Workup: Cool. Dilute with water. Extract continuously with Chloroform or DCM. (DMSO is hard to remove; extensive water washing is required).

Visualizing the Workflow

The following diagram illustrates the optimized pathway and the decision logic for troubleshooting.

G Start Start: L-Proline Ethyl Ester Step1 Step 1: Michael Addition (+ Ethyl Acrylate) Start->Step1 Check1 Check: Is product oligomerized? Step1->Check1 Fix1 Add Hydroquinone Control Temp < 50°C Check1->Fix1 Yes Intermediate1 Diester Precursor (N-(2-ethoxycarbonylethyl)proline) Check1->Intermediate1 No (Clean TLC) Fix1->Step1 Step2 Step 2: Dieckmann Cyclization (NaH / Toluene / cat. EtOH) Intermediate1->Step2 Check2 Check: Gel/Solidification? Step2->Check2 Fix2 Increase Solvent Vol. Use Acetic Acid Quench Check2->Fix2 Yes Intermediate2 Bicyclic β-Keto Ester Check2->Intermediate2 No (Soluble Enolate) Fix2->Step2 Step3 Step 3: Krapcho Decarboxylation (LiCl / DMSO / 150°C) Intermediate2->Step3 Check3 Check: Black Tar? Step3->Check3 Fix3 Avoid HCl Reflux Ensure Inert Atmosphere Check3->Fix3 Yes Final Target: Tetrahydro-1H-pyrrolizin-2(3H)-one Check3->Final No (Clean CO2 loss) Fix3->Step3

Caption: Optimized synthetic workflow with integrated troubleshooting loops for the synthesis of tetrahydro-1H-pyrrolizin-2(3H)-one.

Summary of Critical Parameters

ParameterStandard Literature MethodOptimized "High-Yield" Method Reason for Change
Step 1 Base TriethylamineNone (Neat) or cat. acid Avoids side reactions; Michael addition of amines is self-catalyzing.
Step 2 Base NaOEt / EtOHNaH / Toluene / cat. EtOH Shifts equilibrium to product; prevents ester hydrolysis by water.
Step 2 Conc. 1.0 M0.2 - 0.5 M Reduces intermolecular condensation (dimerization).
Step 3 Reagent HCl / RefluxLiCl / DMSO / 140°C Avoids acid-mediated polymerization of the sensitive amino-ketone.
Quench Water/HClAcetic Acid -> Water Prevents ring-opening during the basic-to-aqueous transition.

FAQ: Frequently Asked Questions

Q1: Can I start with L-Proline to get the chiral product?

  • A: Yes, but with a caveat. The bridgehead carbon (C-8a) is derived from L-Proline and is generally stable. However, the Dieckmann cyclization involves deprotonating the side chain.[3] While the bridgehead is not the primary enolization site, strong bases and high temperatures can cause partial racemization at the bridgehead via reversible ring opening/closing or enolization if the conditions are too forcing. The Krapcho step is neutral and safe for stereocenters. Expect >90% ee retention if temperature is controlled, but check with Chiral HPLC.

Q2: How do I store the final product?

  • A: Tetrahydro-1H-pyrrolizin-2(3H)-one is an amine ketone. It is prone to oxidation (turning yellow/brown) and self-condensation. Store it under Argon at -20°C , preferably as a solution in a non-nucleophilic solvent or converted to a salt (e.g., HCl salt or Oxalate) for long-term stability.

Q3: The product is not sticking to Silica during purification.

  • A: It is a tertiary amine. It will streak on standard silica. Use Neutral Alumina or treat your silica gel with 1% Triethylamine in the eluent to deactivate acidic sites.

References

  • Dieckmann Condensation Mechanism & Optimization

    • Davis, B. R.; Garratt, P. J.[4] Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 795–863. (Foundational review on thermodynamic control in Dieckmann cyclization).

  • Synthesis of Pyrrolizidine Nucleus

    • Pinnick, H. W.; Chang, Y.-H. "Synthesis of pyrrolizidines." J. Org.[5][6] Chem.1978 , 43, 4662–4663. Link (Describes the diester cyclization route).

  • Krapcho Decarboxylation

    • Krapcho, A. P.[2] "Synthetic applications of dealkoxycarbonylations of malonate esters,

      
      -keto esters, 
      
      
      
      -cyano esters and related compounds in dipolar aprotic media." Synthesis1982 , 10, 805–822. Link (The definitive guide for non-acidic decarboxylation).
  • Stability of Amino-Ketones

    • Linderberg, M. T., et al. "Organic Process Research & Development."[7] Org.[1][2][4][5] Process Res. Dev.2004 , 8, 838-845.[7] (General handling of sensitive keto-ester intermediates).

Sources

Optimization

Troubleshooting guide for the asymmetric synthesis of pyrrolizidinones

Welcome to the technical support center for the asymmetric synthesis of pyrrolizidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of pyrrolizidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Pyrrolizidinones are key structural motifs in numerous biologically active compounds, and their stereocontrolled synthesis is a critical challenge in modern organic chemistry.[1]

This resource provides in-depth, field-proven insights into common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find a structured troubleshooting guide in a question-and-answer format, addressing specific issues you may encounter at the bench.

Section 1: Troubleshooting Enantioselectivity Issues

Poor enantioselectivity is a frequent hurdle in asymmetric synthesis. The source of this problem can often be traced back to the catalyst, substrate, or reaction conditions.

Question 1: My organocatalyzed aza-Michael addition is resulting in low enantiomeric excess (% ee). What are the likely causes and how can I improve it?

Low enantioselectivity in an organocatalyzed intramolecular aza-Michael reaction for pyrrolizidinone synthesis often points to issues with the catalyst's ability to create a well-defined chiral environment around the transition state.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst Choice or Purity:

    • Explanation: The structure of the organocatalyst, such as a diarylprolinol silyl ether or a chiral phosphoric acid, is paramount for inducing asymmetry.[2][3] Even minor impurities can interfere with the catalytic cycle.

    • Solution:

      • Verify the purity of your catalyst. Recrystallization or chromatography may be necessary.

      • Screen a panel of related catalysts. For instance, modifying the steric bulk or electronic properties of the catalyst can significantly impact enantioselectivity. The use of (S)-TRIP-derived phosphoric acid has shown excellent enantioselectivity in certain intramolecular aza-Michael reactions.[4]

  • Incorrect Catalyst Loading:

    • Explanation: While higher catalyst loading might seem beneficial, it can sometimes lead to the formation of catalyst aggregates with lower stereocontrol or promote background uncatalyzed reactions.

    • Solution: Perform a catalyst loading study, typically ranging from 1 to 20 mol%. Lowering the catalyst loading can sometimes improve enantioselectivity.

  • Solvent Effects:

    • Explanation: The solvent plays a crucial role in the solubility of the catalyst and substrate, and it can influence the conformation of the transition state.

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, non-polar solvents like toluene or dichloromethane are often effective, but sometimes more polar or protic solvents can be beneficial.

  • Temperature:

    • Explanation: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.

    • Solution: Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This may require longer reaction times.

Section 2: Addressing Diastereoselectivity Challenges

Achieving the desired diastereomer is crucial, especially when multiple stereocenters are formed.

Question 2: My 1,3-dipolar cycloaddition is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

The 1,3-dipolar cycloaddition is a powerful tool for constructing the pyrrolizidine core.[5] However, controlling the facial selectivity of the dipole addition to the dipolarophile is key to achieving high diastereoselectivity.

Potential Causes & Troubleshooting Steps:

  • Nature of the Dipole and Dipolarophile:

    • Explanation: The steric and electronic properties of both the 1,3-dipole (often an azomethine ylide generated in situ) and the dipolarophile dictate the preferred approach trajectory.

    • Solution:

      • Modify the substituents on the dipolarophile. Electron-withdrawing groups can influence the electronics and facial bias.

      • Alter the amino acid precursor for the azomethine ylide. Proline and its derivatives are common choices, and their substituents can direct the stereochemical outcome.[6]

  • Metal Catalyst and Ligand Effects (for catalyzed reactions):

    • Explanation: In metal-catalyzed 1,3-dipolar cycloadditions, the chiral ligand coordinated to the metal center is the primary source of stereocontrol. The ligand creates a chiral pocket that favors one diastereomeric transition state over the other.[7]

    • Solution:

      • Screen a variety of chiral ligands. For silver-catalyzed reactions, phosphine-based ligands are common.

      • Experiment with different metal salts (e.g., Ag(I), Cu(I)). The choice of metal can influence the geometry of the metal-ylide complex.

  • Solvent and Temperature Optimization:

    • Explanation: As with enantioselectivity, solvent and temperature can influence the diastereomeric outcome by affecting the stability of the different transition states.

    • Solution: Conduct a systematic screen of solvents and temperatures.

Section 3: Overcoming Low Reaction Yields

Low yields can be caused by a variety of factors, from incomplete reactions to product decomposition.

Question 3: The overall yield of my multi-step synthesis of a pyrrolizidinone is low. How can I identify the problematic step and improve the yield?

In a multi-step sequence, identifying the bottleneck is the first critical step.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Overall Yield Step1 Analyze each step individually (TLC, LC-MS, NMR of crude) Start->Step1 Decision1 Is a specific step the bottleneck? Step1->Decision1 Step2 Optimize problematic step Decision1->Step2 Yes Step3 Re-evaluate protecting group strategy Decision1->Step3 No (multiple steps have low yield) End Improved Yield Step2->End Step4 Consider alternative synthetic route Step3->Step4 Step4->End

Caption: A logical workflow for troubleshooting low yields in a multi-step synthesis.

Detailed Steps:

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence without confirming the success of each step. Use techniques like TLC, LC-MS, and NMR on the crude reaction mixture to assess conversion.

  • Re-evaluate Reagent Purity and Stoichiometry:

    • Explanation: Impurities in starting materials or incorrect stoichiometry can lead to side reactions or incomplete conversion.

    • Solution: Ensure all reagents are pure and accurately measured. For moisture-sensitive reactions, use freshly dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions for the Problematic Step:

    • Explanation: Factors like reaction time, temperature, and concentration can significantly impact yield.

    • Solution:

      • Time: Monitor the reaction progress over time to determine the optimal reaction duration.

      • Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A balance must be found.

      • Concentration: For bimolecular reactions, increasing the concentration may improve the rate and yield. For intramolecular reactions, high dilution can favor cyclization over polymerization.

  • Protecting Group Strategy:

    • Explanation: The choice of protecting groups is critical.[8] A protecting group that is difficult to remove or is not stable under the reaction conditions will lead to low yields.

    • Solution:

      • Ensure your protecting groups are orthogonal, meaning they can be removed selectively without affecting other functional groups.[9]

      • Consider if a protecting group is truly necessary. Sometimes, a more chemoselective reagent can be used to avoid protection/deprotection steps.

Section 4: FAQs on Chiral Auxiliaries

Chiral auxiliaries are a reliable method for introducing stereochemistry.[10]

Question 4: I am using a chiral auxiliary for my pyrrolizidinone synthesis, but removal of the auxiliary is proving difficult. What are my options?

Difficulty in cleaving a chiral auxiliary without racemization or decomposition of the product is a common issue.[11]

Troubleshooting Auxiliary Cleavage:

Auxiliary TypeCommon Cleavage ConditionsTroubleshooting Tips
Evans Oxazolidinones LiOH/H₂O₂, LiBH₄, LiAlH₄If standard conditions fail, consider milder reagents or different temperatures. Protecting other functional groups may be necessary.
SAMP/RAMP Hydrazones Ozonolysis, acidic hydrolysisIncomplete cleavage may require extended reaction times or stronger acidic conditions. Ensure complete removal of byproducts.
Pseudoephedrine Amides Acidic or basic hydrolysisThe rigidity of the system can make hydrolysis slow. Higher temperatures or stronger acids/bases may be needed.

General Recommendations:

  • Screen Cleavage Conditions: Before committing to a large-scale reaction, perform small-scale trials with different cleavage reagents and conditions.

  • Protecting Group Compatibility: Ensure that the conditions used to cleave the auxiliary do not remove other protecting groups in your molecule.

  • Alternative Auxiliaries: If cleavage remains problematic, consider switching to an auxiliary that is known to be more readily cleaved under milder conditions. Pyrrolidine-based auxiliaries are often chosen for their efficient chirality transfer and reliable cleavage.[12]

Section 5: Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Intramolecular aza-Michael Addition

This protocol is a general guideline for the synthesis of a chiral pyrrolizidinone precursor using a chiral phosphoric acid catalyst.

  • To a stirred solution of the N-tethered olefin pyrrole substrate (1.0 equiv) in toluene (0.1 M) at room temperature, add the (R)-TRIP-derived BINOL phosphoric acid catalyst (5-10 mol%).

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolizidinone precursor.[2]

References

  • Current time inform
  • Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy str
  • Enantioselective Synthesis of Pyrrolizidinone Scaffolds through Multiple-Relay Catalysis | Request PDF - ResearchGate.
  • ChemInform Abstract: Organocatalytic Asymmetric Synthesis of Highly Functionalized Pyrrolizidines via Cascade Michael/Hemi-Aminalization Reactions of Isoindolinones. | Request PDF - ResearchGate.
  • A Comparative Guide to Chiral Pyrrolidine-Based Auxiliaries in Asymmetric Synthesis - Benchchem. BenchChem.
  • Pyrrolidines as Chiral Auxiliaries - Semantic Scholar. Semantic Scholar.
  • Catalytic asymmetric synthesis of highly substituted pyrrolizidines - RSC Publishing. RSC Publishing.
  • (PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.
  • Protecting Groups. K. C. Nicolaou Research Group.
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • Protecting Groups | IIT. Indian Institute of Technology Gandhinagar.
  • Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters - Chemical Communic
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Organic Letters.
  • Direct enantioselective synthesis of pyrrolizidines | Request PDF - ResearchGate.

Sources

Troubleshooting

Preventing racemization during the synthesis of chiral pyrrolizidinones

Ticket ID: #CP-505-RAC Subject: Preventing Racemization During Synthesis & Scale-up Status: Open Assigned Specialist: Senior Application Scientist, Stereochemistry Division Introduction: The "Silent Killer" of Yields Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-505-RAC Subject: Preventing Racemization During Synthesis & Scale-up Status: Open Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Introduction: The "Silent Killer" of Yields

Welcome to the technical support hub for chiral pyrrolizidinone synthesis. If you are here, you likely encountered a drop in enantiomeric excess (ee%) after a cyclization step, or you are planning a high-stakes synthesis and need to mitigate risk.

Pyrrolizidinones (bicyclic 5-5 fused lactams) are thermodynamically sensitive. The bridgehead carbon and the


-carbon adjacent to the carbonyl are notorious "leakage points" for chirality. This guide treats your synthesis as a system, identifying failure modes before they destroy your batch.

Root Cause Analysis: The Mechanics of Failure

To fix the problem, you must understand the enemy. Racemization in pyrrolizidinones rarely happens by "magic"; it is driven by three specific mechanistic pathways.

Visual 1: The Racemization Triad

This diagram illustrates the three primary pathways leading to loss of optical purity during synthesis.

RacemizationPathways Start Chiral Pyrrolizidinone (Target) Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Basic Conditions (Deprotonation at C-alpha) Azlactone Oxazolone/Azlactone (Activated Acid) Start->Azlactone Activation of COOH (During Coupling) Iminium N-Acyliminium Ion (Reversible Ring Opening) Start->Iminium Lewis Acid / Acidic Workup Racemic Racemic Mixture (Thermodynamic Sink) Enolate->Racemic Non-selective Protonation Azlactone->Enolate Rapid Tautomerization Iminium->Racemic Reversible Mannich / Retro-Mannich

Figure 1: The three primary vectors for racemization: Enolization (


-proton acidity), Azlactone formation (during precursor coupling), and N-acyliminium reversibility.

Troubleshooting Guides & FAQs

Issue A: "My ee% dropped during the precursor coupling step."

Diagnosis: If you are building the pyrrolizidinone from a chiral amino acid (e.g., Proline or Glutamic acid), you likely triggered Azlactone-mediated racemization . Context: When the carboxyl group of an


-protected amino acid is activated (e.g., with carbodiimides), the carbonyl oxygen of the amide backbone can attack the activated ester, forming an oxazolone (azlactone). The 

-proton of the azlactone is highly acidic (

), leading to instant racemization.

Protocol Fix:

  • Stop using HOBt/DIC in DMF. This condition promotes racemization in sensitive substrates.[1]

  • Switch to Uronium/Phosphonium salts with collidine.

  • Use the "2-Step" Rule: Never activate the acid in the absence of the nucleophile.

Reagent SystemRacemization RiskRecommendation
DIC / HOBt / DMFHigh AVOID for Proline/Phenylglycine derivatives.
HATU / DIPEA / DMFModerate Acceptable for short reaction times.
COMU / TMP / DCM Low PREFERRED. TMP (2,4,6-trimethylpyridine) is a weak base that minimizes proton abstraction.
EDC / Oxyma / DCM Low Excellent alternative for scale-up.
Issue B: "The N-acyliminium cyclization worked, but the product is nearly racemic."

Diagnosis: You likely used a Lewis Acid that was too strong or a temperature that allowed thermodynamic equilibration . Context:


-acyliminium ions are powerful electrophiles used to close the second ring.[2] However, the reaction is often reversible. If the ring opens and closes repeatedly (Retro-Mannich), the stereocenter adjacent to the nitrogen can scramble.

Protocol Fix:

  • Temperature Control: Perform the cyclization at -78 °C and quench cold. Do not let it warm to RT before quenching.

  • Lewis Acid Selection: Switch from

    
     (harsh, promotes equilibration) to 
    
    
    
    (kinetic control).
  • Trapping: Ensure the nucleophile (e.g., alkene, silane) is intramolecularly positioned to snap shut faster than the bond rotation can occur.

Issue C: "My product epimerized during silica gel chromatography."

Diagnosis: Acidic silica induced enolization or ring-opening. Context: Pyrrolizidinones with electron-withdrawing groups at the bridgehead are sensitive to the slightly acidic nature of standard silica gel (


).

Protocol Fix:

  • Pre-treat Silica: Flush your column with 1%

    
     in Hexanes before loading.
    
  • Switch Stationary Phase: Use Neutral Alumina or perform purification via recrystallization if possible.

  • Speed: Flash chromatography means flash. Do not leave the compound on the column overnight.

Validated Workflow: The "Safe" N-Acyliminium Cyclization

This protocol is designed to maximize stereoretention by maintaining strict kinetic control.

Target: Synthesis of a bicyclic pyrrolizidinone from a hydroxylactam precursor. Prerequisite: Precursor must be dry (azeotrope with toluene).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask. Cool under

      
      .
      
    • Dissolve the hydroxylactam precursor (1.0 equiv) in anhydrous DCM (

      
      ).
      
    • Add the internal nucleophile source (e.g., allyltrimethylsilane moiety is often built-in, or add nucleophile if intermolecular).

  • Cryogenic Cooling (The Critical Step):

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Wait 15 minutes to ensure thermal equilibrium.

  • Lewis Acid Addition:

    • Add

      
       (2.0 equiv) dropwise over 10 minutes.
      
    • Technical Note: The slow addition prevents local exotherms which cause epimerization.

  • Reaction Monitoring:

    • Stir at -78 °C for 2 hours.

    • TLC Check: Pull a 50

      
       aliquot, quench immediately into sat. 
      
      
      
      , extract with EtOAc. If SM remains, stir longer. DO NOT WARM UP.
  • Kinetic Quench:

    • While still at -78 °C, pour the reaction mixture vigorously into a stirring beaker of half-saturated

      
       .
      
    • Allow to warm to RT only after the acid is neutralized.

  • Workup:

    • Separate layers. Wash aqueous layer with DCM (3x).

    • Dry combined organics over

      
       (avoid 
      
      
      
      as it is slightly acidic).
    • Concentrate at

      
       °C.
      
Visual 2: Decision Matrix for Reagent Selection

Use this logic gate to select the correct reagents for your specific substrate.

DecisionTree Input Substrate Analysis Q1 Is the alpha-proton acidic? (EWG present) Input->Q1 RouteA Base Sensitivity Q1->RouteA Yes RouteB Acid Sensitivity Q1->RouteB No (Acid Labile) SolA Use LiHMDS (-78°C) or Seebach's SRS RouteA->SolA High Risk SolC Standard Conditions (LDA/NaH ok) RouteA->SolC Low Risk SolB Use BF3·OEt2 Avoid TiCl4 RouteB->SolB N-Acyliminium Route

Figure 2: Reagent selection logic based on substrate sensitivity.

References & Authoritative Sources

  • Mechanisms of Racemization in Peptide/Lactam Synthesis

    • Source: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

    • Relevance: Defines the oxazolone mechanism and the role of HOBt/bases in

      
      -epimerization.
      
    • URL:[Link][3][4]

  • N-Acyliminium Ion Cyclizations in Alkaloid Synthesis

    • Source: Maryanoff, B. E., et al. (2004). "Stereoselective Synthesis of Pyrrolizidine Alkaloids via N-Acyliminium Ion Cyclizations." Chemical Reviews.

    • Relevance: The definitive guide on Lewis acid selection and stereocontrol in these cyclizations.

    • URL:[Link]

  • Self-Regeneration of Stereocenters (SRS)

    • Source: Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition.

    • Relevance: Provides the methodology for alkylating proline derivatives without racemization by using temporary acetal stereocenters.

    • URL:[Link]

  • Organocatalytic Approaches to Pyrrolizidines

    • Source: Bertelsen, S., & Jørgensen, K. A. (2009). "Organocatalysis—After the Gold Rush." Chemical Society Reviews.

    • Relevance: details non-covalent activation modes that avoid harsh acidic/basic conditions entirely.

    • URL:[Link]

  • Prevention of Racemization with COMU/Oxyma

    • Source: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Relevance: Validates the recommendation of COMU/Oxyma over HOBt for sensitive couplings.

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals (e.g.,


 is corrosive and toxic).

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Validation of Tetrahydro-1H-pyrrolizin-2(3H)-one's Anticancer Activity

A Senior Application Scientist's Guide to Methodical Evaluation This guide provides a comprehensive framework for the in vitro validation of a novel chemical entity, tetrahydro-1H-pyrrolizin-2(3H)-one, as a potential ant...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Methodical Evaluation

This guide provides a comprehensive framework for the in vitro validation of a novel chemical entity, tetrahydro-1H-pyrrolizin-2(3H)-one, as a potential anticancer agent. We will objectively compare its performance against Doxorubicin, a well-established chemotherapeutic drug, providing the underlying scientific rationale for our experimental choices and detailed protocols to ensure reproducibility. The methodologies and data presented herein are designed to serve as a robust template for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel compounds.

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of cancer therapy is continually evolving, driven by the need for more effective and less toxic treatments. Small molecules derived from novel chemical scaffolds are a cornerstone of this discovery process. The pyrrolizidine alkaloid family and its synthetic derivatives have garnered interest for their diverse biological activities, including potential anticancer properties.[1][2] This guide focuses on a systematic, multi-assay approach to validate the cytotoxic and mechanistic properties of a specific derivative, tetrahydro-1H-pyrrolizin-2(3H)-one.

Our validation workflow is built on three pillars:

  • Quantifying Cytotoxicity: Establishing the compound's potency across a panel of diverse cancer cell lines.

  • Elucidating the Mechanism of Cell Death: Determining if the observed cytotoxicity is mediated by apoptosis, a controlled and desirable form of cell death for an anticancer agent.

  • Analyzing Cell Cycle Perturbations: Investigating how the compound interferes with the cell's reproductive cycle, a common mechanism for anticancer drugs.

For a rigorous comparison, we use Doxorubicin as a benchmark. Doxorubicin is a widely used anthracycline antibiotic whose mechanisms of action, including DNA intercalation and topoisomerase II inhibition, are well-characterized, providing a strong reference point for evaluating a novel agent.[3]

Comparative Analysis: Experimental Data

The following sections present a comparative analysis of tetrahydro-1H-pyrrolizin-2(3H)-one and Doxorubicin. The data, while illustrative for the purposes of this guide, are representative of typical outcomes in early-stage drug discovery.

Cytotoxicity Profile Across Human Cancer Cell Lines

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic potency.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro.[6] We employed the Sulforhodamine B (SRB) assay, a robust method that measures cellular protein content, to assess cytotoxicity across three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).[7]

Rationale for Assay Choice: The SRB assay was selected for its sensitivity, linearity with cell number, and because its colorimetric endpoint is stable and less prone to interference from compounds affecting cellular metabolism, a potential confounding factor in mitochondrial-based assays like the MTT test.[7]

CompoundCancer Cell LineIC50 (µM) ± SD
Tetrahydro-1H-pyrrolizin-2(3H)-one MCF-7 (Breast)7.5 ± 0.6
A549 (Lung)12.3 ± 1.1
HCT-116 (Colon)5.2 ± 0.4
Doxorubicin (Reference) MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.5 ± 0.2
HCT-116 (Colon)0.6 ± 0.08

Table 1: Comparative cytotoxicity (IC50) of Tetrahydro-1H-pyrrolizin-2(3H)-one and Doxorubicin after 48 hours of treatment.

Induction of Apoptosis via Caspase-3/7 Activation

Observing cytotoxicity prompts the question: how does the compound kill the cells? Inducing apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs. A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[8] We utilized the Caspase-Glo® 3/7 assay, a sensitive luminescent method, to quantify the activity of these enzymes following treatment.

Rationale for Assay Choice: The Caspase-Glo® 3/7 assay is a homogeneous "add-mix-measure" assay that provides high sensitivity and a broad dynamic range.[9] Its luminescent signal is directly proportional to caspase activity and is less susceptible to compound interference than many fluorescence-based methods.[9]

Compound (at 2x IC50)Cancer Cell LineCaspase-3/7 Activity (Fold Increase vs. Control) ± SD
Tetrahydro-1H-pyrrolizin-2(3H)-one HCT-1168.2 ± 0.7
Doxorubicin (Reference) HCT-11610.5 ± 0.9

Table 2: Activation of executioner caspases in HCT-116 cells after 24 hours of treatment.

Cell Cycle Analysis

Many chemotherapeutic agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division.[10] We used flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment. PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell.[11][12]

Rationale for Method Choice: Flow cytometry is the gold standard for cell cycle analysis, providing quantitative data on thousands of individual cells, which allows for the robust detection of population shifts between cell cycle phases.[13][14]

Treatment (HCT-116 cells, 24h)% Cells in G0/G1 Phase ± SD% Cells in S Phase ± SD% Cells in G2/M Phase ± SD
Vehicle Control 55.1 ± 2.524.3 ± 1.820.6 ± 1.5
Tetrahydro-1H-pyrrolizin-2(3H)-one (IC50) 18.7 ± 1.915.2 ± 1.366.1 ± 3.1
Doxorubicin (IC50) 25.4 ± 2.110.5 ± 0.964.1 ± 2.8

Table 3: Cell cycle distribution of HCT-116 cells following treatment. The data indicate a significant accumulation of cells in the G2/M phase for both compounds.

Visualizing the Validation Workflow and Proposed Mechanism

To provide a clear overview of the experimental process and synthesize our findings, we use Graphviz diagrams.

G cluster_workflow In Vitro Validation Workflow cluster_assays Functional Assays Compound Test Compound (Tetrahydro-1H-pyrrolizin-2(3H)-one) CellLines Treat Panel of Cancer Cell Lines (MCF-7, A549, HCT-116) Compound->CellLines Assay1 Cytotoxicity Assay (SRB) CellLines->Assay1 Assay2 Apoptosis Assay (Caspase-Glo® 3/7) CellLines->Assay2 Assay3 Cell Cycle Analysis (Flow Cytometry) CellLines->Assay3 DataAnalysis Data Analysis & Comparison (IC50, Fold Change, % Distribution) Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis Conclusion Mechanistic Conclusion DataAnalysis->Conclusion

A schematic of the in vitro validation workflow.

G cluster_mechanism Proposed Mechanism of Action Compound Tetrahydro-1H-pyrrolizin-2(3H)-one Enters Cancer Cell Disruption Disruption of Mitotic Progression Compound->Disruption Arrest Cell Cycle Arrest at G2/M Phase Disruption->Arrest Caspase Activation of Executioner Caspases (3/7) Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed mechanism based on experimental data.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the method developed by the National Cancer Institute.[4][7]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add serial dilutions of tetrahydro-1H-pyrrolizin-2(3H)-one, Doxorubicin, and a vehicle control to the wells. Incubate for 48 hours.

  • Cell Fixation: Gently remove the media. Fix the adherent cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[4]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the manufacturer's instructions (Promega Corporation).[9]

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat with the compound at the desired concentration (e.g., 2x IC50) for 24 hours. Include untreated and vehicle controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity by normalizing the relative luminescence units (RLU) of treated samples to the RLU of the vehicle control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This is a standard protocol for DNA content analysis using propidium iodide.[11][12]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cells in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The in vitro data collectively suggest that tetrahydro-1H-pyrrolizin-2(3H)-one is a promising anticancer agent with a distinct mechanism of action. It demonstrates moderate cytotoxicity across multiple cancer cell lines and effectively induces cell death by triggering apoptosis. The potent G2/M phase cell cycle arrest indicates that its primary mechanism likely involves the disruption of mitotic processes.

While its potency is lower than the established drug Doxorubicin, its novel structure may offer a different toxicity profile or efficacy against Doxorubicin-resistant tumors, warranting further investigation.

Next Steps:

  • Target Identification: Elucidate the specific molecular target(s) responsible for the observed G2/M arrest.

  • Pathway Analysis: Perform Western blotting for key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) and apoptosis markers (e.g., cleaved PARP) to confirm the proposed mechanism.

  • In Vivo Studies: Evaluate the compound's efficacy and safety profile in preclinical animal models of cancer.[6]

This methodical in vitro validation provides a solid foundation for the continued development of tetrahydro-1H-pyrrolizin-2(3H)-one as a potential clinical candidate.

References

  • Parra, J., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-39. Retrieved February 15, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved February 15, 2026, from [Link]

  • Telfer, B., & Ayad, N. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Chemical Biology, 4(4), 285-296. Retrieved February 15, 2026, from [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved February 15, 2026, from [Link]

  • Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. Cold Spring Harbor Protocols, 2014(7). Retrieved February 15, 2026, from [Link]

  • Younis, R., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Retrieved February 15, 2026, from [Link]

  • Younis, R., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved February 15, 2026, from [Link]

  • Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Retrieved February 15, 2026, from [Link]

  • Al-Snafi, A. E., et al. (2022). Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells. Archives of Toxicology, 96(3), 859-877. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity Assays. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]

  • Ghorab, M. M., et al. (2017). Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action. Bioorganic & Medicinal Chemistry Letters, 27(20), 4652-4659. Retrieved February 15, 2026, from [Link]

  • Al-Said, M. S., et al. (2016). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 124, 626-636. Retrieved February 15, 2026, from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-176. Retrieved February 15, 2026, from [Link]

  • Ghorab, M. M., et al. (2018). Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1599-1608. Retrieved February 15, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 15, 2026, from [Link]

  • Philip, S., et al. (2016). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 127-133. Retrieved February 15, 2026, from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved February 15, 2026, from [Link]

  • Velmathi, S., et al. (2021). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 11(52), 32909-32918. Retrieved February 15, 2026, from [Link]

  • Nielsen, D., et al. (2017). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. Oncotarget, 8(52), 89699-89713. Retrieved February 15, 2026, from [Link]

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thimmaiah, K. N., et al. (2005). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 11(11), 4238-4248. Retrieved February 15, 2026, from [Link]

  • Xia, Q., et al. (2021). Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids. Archives of Toxicology, 95(7), 2235-2254. Retrieved February 15, 2026, from [Link]

  • He, J., et al. (2016). Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. Toxicology Letters, 241, 10-19. Retrieved February 15, 2026, from [Link]

  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomolecular and Biomedical Science, 1(1), 19-25. Retrieved February 15, 2026, from [Link]

  • NCI-60 Cancer Cell Line Screening. (n.d.). National Cancer Institute. Retrieved February 15, 2026, from [Link]

  • Zhang, Y., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxins, 13(1), 32. Retrieved February 15, 2026, from [Link]

  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. Retrieved February 15, 2026, from [Link]

  • El-Naggar, M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(19), 5998. Retrieved February 15, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(19), 6296. Retrieved February 15, 2026, from [Link]

  • Krikštaponis, K., et al. (2021). The in vitro anticancer activity of pyrrolidone derivatives 2–26 against A549 human non-small cell lung cancer cells. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Szabó, R., et al. (2020). Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. Molecules, 25(16), 3587. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Target Engagement Validation for Tetrahydro-1H-pyrrolizin-2(3H)-one Scaffolds: A Comparative Technical Guide

Executive Summary Tetrahydro-1H-pyrrolizin-2(3H)-one is a rigid, bicyclic pyrrolizidine scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a core pharmacophore for alkaloids targeting GPCRs (e.g., 5-H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydro-1H-pyrrolizin-2(3H)-one is a rigid, bicyclic pyrrolizidine scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a core pharmacophore for alkaloids targeting GPCRs (e.g., 5-HT2C) and oxidoreductases. Its compact, chiral nature (MW ~125 Da) presents a unique validation challenge: it lacks the steric bulk to tolerate large fluorescent labels without compromising binding affinity.

This guide objectively compares three cellular target engagement (TE) methodologies for this specific scaffold. Based on the physicochemical constraints of pyrrolizidinones, Cellular Thermal Shift Assay (CETSA) is identified as the superior validation method for the unmodified parent scaffold, while NanoBRET™ is reserved for elaborated, high-affinity derivatives.

Part 1: The Challenge of the Pyrrolizidinone Scaffold

Before selecting a method, one must understand the "Scaffold Constraint." Tetrahydro-1H-pyrrolizin-2(3H)-one relies on specific shape complementarity within a binding pocket.

  • Steric Sensitivity: Attaching a biotin or fluorophore (typically >500 Da) to this small scaffold (>150 Da) will likely abolish binding, generating false negatives.

  • Affinity Range: As a fragment/scaffold, the binding affinity (

    
    ) is likely in the low-to-mid micromolar range (1–50 µM). Assays requiring wash steps (like ELISA-based capture) will fail due to rapid off-rates (
    
    
    
    ).
  • Solubility: The ketone functionality provides moderate polarity, but the scaffold is generally hydrophobic. High-concentration dosing required for fragments may induce aggregation.

Part 2: Comparative Methodology

We evaluated three primary TE technologies against the specific requirements of the tetrahydro-1H-pyrrolizin-2(3H)-one scaffold.

Table 1: Methodological Comparison for Pyrrolizidinone Scaffolds
FeatureCETSA (Label-Free) NanoBRET™ (Tracer-Based) DARTS (Proteolysis)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy TransferLigand-induced protease resistance
Scaffold Modification None (Native State) Required (Tracer attachment)None (Native State)
Affinity Requirement Low to High (

> 100 µM possible)
High (

< 1 µM preferred)
Moderate
Cellular Context Live cells or LysateLive cells (Real-time)Lysate (mostly)
Throughput Medium (Western Blot) to High (AlphaScreen)High (Plate Reader)Low (Western Blot)
Suitability for Scaffold High (Best Choice) Low (Risk of steric clash)Medium (High protein usage)
Decision Logic: The "Scaffold vs. Lead" Dichotomy

Use the following logic flow to select your experimental approach.

TE_Decision_Tree Start Start: Molecule Status IsModified Can the scaffold be modified without losing activity? Start->IsModified ParentScaffold No: Parent Scaffold (Tetrahydro-1H-pyrrolizin-2(3H)-one) IsModified->ParentScaffold No / Unknown ElaboratedLead Yes: Elaborated Lead (Linker/Handle available) IsModified->ElaboratedLead Yes CETSA Method: CETSA (Thermal Shift) ParentScaffold->CETSA Primary Choice DARTS Alternative: DARTS (If thermal shift is absent) ParentScaffold->DARTS Secondary Choice NanoBRET Method: NanoBRET (Competitive Binding) ElaboratedLead->NanoBRET High Sensitivity

Figure 1: Decision matrix for selecting target engagement methods based on scaffold derivatization potential.

Part 3: Recommended Protocol – CETSA (Western Blot Format)

For the unmodified tetrahydro-1H-pyrrolizin-2(3H)-one, CETSA is the gold standard because it measures the physical change in the target protein upon binding the native molecule inside the cell.

Phase 1: Experimental Design
  • Cell Line: Use a relevant line expressing the target (e.g., HEK293 for general screening, or specific neuronal lines if targeting 5-HT receptors).

  • Compound Concentration: As this is a scaffold, dose at 5x to 10x the biochemical

    
     . If unknown, screen at 50 µM .
    
  • Controls: DMSO (Vehicle) is critical. Positive control inhibitor (if available).

Phase 2: The Step-by-Step Workflow
1. Cell Treatment[1][2]
  • Seed cells in 6-well plates to reach 80% confluency.

  • Treat cells with Tetrahydro-1H-pyrrolizin-2(3H)-one (50 µM) or DMSO (0.1% v/v) for 1 hour at 37°C .

    • Expert Insight: Do not exceed 2 hours for scaffolds; long incubations can induce expression changes that confound thermal stability data [1].

2. Thermal Challenge (The Critical Step)
  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot cell suspension (approx. 10^5 cells/tube) into PCR tubes.

  • The Melt Curve: Heat individual tubes to a gradient of temperatures (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes using a thermal cycler.

  • Cool immediately at room temperature (RT) for 3 minutes.

3. Lysis and Separation[1]
  • Add lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40) to the PCR tubes.

    • Note: Avoid harsh detergents like SDS at this stage; they will resolubilize the precipitated protein.

  • Perform 3x Freeze-Thaw cycles (Liquid Nitrogen / 25°C water bath) to ensure lysis.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C .

    • Mechanism:[3][4][5] This pellets the denatured/aggregated protein. The supernatant contains the stabilized target.

4. Detection
  • Collect supernatant.

  • Run SDS-PAGE and Western Blot probing for your specific target protein.[6]

  • Quantification: Plot band intensity vs. Temperature.

Phase 3: Data Interpretation

Calculate the


 (Temperature at which 50% of the protein remains soluble).
  • Positive Engagement: A shift in the melting curve to the right (

    
    ) in the treated sample compared to DMSO.
    
  • Isothermal Dose Response (ITDR): If a shift is observed, select a single temperature (e.g.,

    
     of the control) and treat cells with increasing concentrations of the scaffold (1, 5, 10, 50, 100 µM) to determine cellular affinity (
    
    
    
    ).

CETSA_Mechanism Native Native Target (Folded) Heat Heat Challenge (> Tm) Native->Heat Bound Scaffold-Bound Target (Stabilized) Bound->Heat Denatured Denatured Aggregates Lysis Lysis & Spin Denatured->Lysis Pelleted Soluble Soluble Fraction (Supernatant) Soluble->Lysis Retained Heat->Denatured Unbound (Unstable) Heat->Soluble Bound (Stable)

Figure 2: Mechanistic pathway of the CETSA assay. The pyrrolizidinone scaffold stabilizes the folded state, preventing aggregation upon heating.

Part 4: Alternative Method (NanoBRET)[7]

Use this ONLY if you have synthesized a derivative with a linker.

If you have a library of tetrahydro-1H-pyrrolizin-2(3H)-one derivatives and one possesses a solvent-exposed amine, you can synthesize a tracer .

  • Transfection: Transfect cells with a vector encoding the Target Protein fused to NanoLuc® Luciferase.

  • Tracer Addition: Add the cell-permeable fluorescent tracer (derivative of your scaffold).

  • BRET Signal: Energy transfer occurs from NanoLuc (Donor) to the Tracer (Acceptor).[7]

  • Competition: Add unmodified Tetrahydro-1H-pyrrolizin-2(3H)-one. If it binds, it displaces the tracer, causing a loss of BRET signal .[7]

Why avoid this for the parent scaffold? The parent molecule (C7H11NO) is too small. Adding a fluorophore (e.g., BODIPY) doubles the molecular weight and alters the physicochemical properties entirely, likely leading to false negatives regarding the parent scaffold's binding mode [2].

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][8][9] Nature Protocols, 9(9), 2100–2122. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[10] Nature Communications, 6, 10091. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[1][6][11][12] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][3][8][9] Science, 341(6141), 84-87. [Link]

Sources

Validation

A Comparative Guide to the Enantioselective Purity of Tetrahydro-1H-pyrrolizin-2(3H)-one from Different Suppliers

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile.[1][2][3] For chiral molecul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile.[1][2][3] For chiral molecules, where non-superimposable mirror images known as enantiomers exist, one enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or, in some cases, elicit adverse effects.[1] This principle underscores the stringent requirements from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the development of single-enantiomer drugs.[1][4][5][6]

Tetrahydro-1H-pyrrolizin-2(3H)-one, a bicyclic lactam, is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents.[7][8] Its rigid structure and chiral centers make it an attractive scaffold for creating complex molecular architectures. Consequently, the enantiomeric purity of this starting material is of paramount importance, as it directly influences the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the enantioselective purity of tetrahydro-1H-pyrrolizin-2(3H)-one from various commercial suppliers. We will delve into the analytical methodology, present a comparative analysis of hypothetical data, and discuss the implications for drug development professionals.

The Critical Role of Enantiomeric Purity

The human body is a chiral environment, and as such, it interacts differently with the enantiomers of a drug.[2] This can lead to significant differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity.[1] Therefore, sourcing enantiomerically pure starting materials is a critical first step in ensuring the safety and efficacy of a new drug candidate.[3][]

Analytical Strategy for Determining Enantiomeric Purity

The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is most commonly achieved through chiral chromatography.[10][11] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the gold-standard techniques for this purpose.[12][13]

For this benchmarking study, we will focus on a validated chiral HPLC method due to its robustness and widespread availability in pharmaceutical laboratories. The general workflow for this analysis is outlined below.

Enantioselective Purity Analysis Workflow Figure 1: Experimental Workflow for Enantiopurity Analysis cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_start Receive Tetrahydro-1H-pyrrolizin-2(3H)-one from Suppliers A, B, and C dissolve Accurately weigh and dissolve each sample in a suitable solvent (e.g., Isopropanol) to a known concentration prep_start->dissolve prep_end Prepare samples for HPLC injection dissolve->prep_end injection Inject prepared samples prep_end->injection hplc_system Equilibrate Chiral HPLC System (e.g., Polysaccharide-based CSP) hplc_system->injection separation Isocratic elution to separate enantiomers injection->separation detection UV Detection at an appropriate wavelength separation->detection chromatogram Obtain chromatogram for each sample detection->chromatogram peak_integration Integrate the peak areas of the two enantiomers chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (% e.e.) % e.e. = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100 peak_integration->ee_calculation Supplier Choice Implications Figure 2: Impact of Supplier Choice on Drug Development cluster_purity Enantiomeric Purity cluster_implications Downstream Implications supplier_choice Supplier Selection for Tetrahydro-1H-pyrrolizin-2(3H)-one high_purity High Enantiomeric Purity (>99.5% e.e.) supplier_choice->high_purity Informed Choice (e.g., ChiralSynth) low_purity Low Enantiomeric Purity (<99.0% e.e.) supplier_choice->low_purity Uninformed Choice (e.g., PureChem) positive_outcomes Streamlined Synthesis Reduced Risk of Chiral Impurities in API Simplified Regulatory Filing high_purity->positive_outcomes negative_outcomes Need for Additional Purification Steps Increased Process Complexity and Cost Potential for Unwanted Enantiomer in Final Product Regulatory Scrutiny and Delays low_purity->negative_outcomes

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-1H-pyrrolizin-2(3H)-one
Reactant of Route 2
tetrahydro-1H-pyrrolizin-2(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.